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Executive Summary

Synovial sarcoma, an aggressive soft-tissue malignancy characterized by the hallmark SS18-
SSX fusion oncoprotein, has long presented a therapeutic challenge. Recent advancements in
our understanding of the molecular underpinnings of this disease have illuminated
Bromodomain-containing protein 9 (BRD9) as a critical dependency and a highly promising
therapeutic target. This technical guide provides a comprehensive overview of the role of BRD9
in synovial sarcoma, detailing the mechanism of action, preclinical efficacy of targeted
therapies, and clinical trial outcomes. This document is intended to serve as a resource for
researchers, scientists, and drug development professionals engaged in the pursuit of novel
treatments for this devastating cancer.

The Role of BRD9 in Synovial Sarcoma
Pathogenesis

Synovial sarcoma is driven by a chromosomal translocation that fuses the SS18 gene to one of
the SSX genes (SSX1, SSX2, or SSX4). The resultant SS18-SSX fusion protein is a
neomorphic driver of oncogenesis, acting as an aberrant transcriptional regulator.[1][2] This
fusion protein integrates into the BAF (SWI/SNF) chromatin remodeling complex, displacing the
tumor-suppressive subunit BAF47 (SMARCB1) and hijacking the complex's function.[3]
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A key breakthrough in understanding the oncogenic activity of the SS18-SSX-BAF complex
was the identification of BRD9 as an essential component.[1][4] BRD9 is a subunit of a non-
canonical BAF (ncBAF) complex.[5] In synovial sarcoma cells, BRD9 is incorporated into the
SS18-SSX containing BAF complexes, and this association is crucial for the growth and
survival of these cancer cells.[1][6] The bromodomain of BRD9, which recognizes acetylated
lysine residues on histones, has been identified as a critical functional dependency in synovial
sarcoma through CRISPR/Cas9 screens.[1][4]

The SS18-SSX fusion protein and BRD9 co-localize extensively across the genome of synovial
sarcoma cells, particularly at super-enhancer regions associated with high levels of H3K27
acetylation.[1] This co-localization leads to the activation of an oncogenic transcriptional
program.[1][4] Downstream targets of the SS18-SSX-BRD9 complex include key oncogenes
such as MYC.[5] Degradation of BRD9 has been shown to lead to the loss of MYC from
chromatin at co-bound regions and the downregulation of MYC target genes, ribosome
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biogenesis genes, and cell cycle genes.[5]
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Therapeutic Strategies Targeting BRD9

The critical role of BRD9 in synovial sarcoma has spurred the development of therapeutic
agents aimed at inhibiting or degrading this protein. Two primary strategies have emerged:
small molecule inhibition of the BRD9 bromodomain and targeted protein degradation.

BRD9 Bromodomain Inhibitors
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Initial therapeutic efforts focused on small molecule inhibitors targeting the BRD9
bromodomain. Compounds such as BI-7273 and I-BRD9 have been evaluated in preclinical
models. While synovial sarcoma cells demonstrated greater sensitivity to these inhibitors
compared to other sarcoma subtypes, the effects were modest, with IC50 values in the
micromolar range.[1] Further investigation revealed that even in the presence of these
inhibitors, a significant portion of BRD9 remained associated with chromatin, suggesting that
bromodomain inhibition alone may not be sufficient to completely abrogate its oncogenic
function.[4]

BRD9 Degraders (PROTACs and Heterobifunctionals)

Targeted protein degradation has emerged as a more potent strategy for neutralizing BRD9.
This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras
(PROTACS), that induce the ubiquitination and subsequent proteasomal degradation of the
target protein. Several BRD9 degraders, including FHD-609 and CFT8634, have been
developed and have shown significant promise in preclinical and clinical settings.[7][8][9]

Preclinical studies with BRD9 degraders have demonstrated robust and selective degradation
of BRD9 in synovial sarcoma cells.[9] This leads to a more profound and sustained inhibition of
oncogenic transcriptional programs compared to bromodomain inhibitors.[1] In vivo, BRD9
degraders have shown significant anti-tumor activity in synovial sarcoma xenograft models, in
some cases leading to complete tumor growth suppression.[9]

Preclinical and Clinical Data
Preclinical Efficacy of BRD9-Targeted Agents

The following tables summarize the key quantitative data from preclinical studies of BRD9
inhibitors and degraders in synovial sarcoma models.

Table 1: In Vitro Activity of BRD9 Inhibitors and Degraders in Synovial Sarcoma Cell Lines
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Compoun Mechanis ] ) Referenc
Cell Line Assay Endpoint  Value
d m e
Bromodom  Multiple
BI-7273 ain Synovial Growth IC50 ~uUM range  [1]
Inhibitor Sarcoma
Bromodom  Multiple
I-BRD9 ain Synovial Growth IC50 ~uM range  [1]
Inhibitor Sarcoma
Multiple More
dBRD9-A Degrader Synovial Viability - potent than  [1]
Sarcoma inhibitors
) Growth
Multiple o _
) Inhibition & Picomolar
FHD-609 Degrader Synovial - [9]
Colony effects
Sarcoma )
Formation
16-fold
BRD9 .
) reduction
FHD-609 Degrader SYO-1 Degradatio - [9]
at16 nM
n
(4h)

Table 2: In Vivo Efficacy of BRD9 Degraders in Synovial Sarcoma Xenograft Models
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Compound Model

Dosing

Outcome Reference

Patient-Derived
dBRD9-A
Xenograft

Not Specified

Inhibits tumor

[1]

progression

FHD-609 SYO-1 CDX

0.05, 0.25, 1.0,
5.0 mg/kg (single
V)

Dose- and time-
dependent BRD9
degradation and 9]
antitumor

efficacy

FHD-609 ASKA CDX

0.1,05,2.0
mg/kg (1V)

Superior tumor

growth inhibition
compared to
ifosfamide and
pazopanib. [9]
Complete

suppression at 2
mg/kg over 30

days.

Cell-derived

xenograft

CFT8634

Not Specified

Dose-dependent
anti-tumor

activity, durable [8]
tumor

regressions

Clinical Evaluation of FHD-609

FHD-609 is the first BRD9 degrader to be evaluated in a clinical trial for patients with advanced
synovial sarcoma or SMARCB1-deficient tumors (NCT04965753).[7][10][11]

Table 3: Summary of Phase | Clinical Trial of FHD-609
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Parameter Details Reference
Multinational, open-label,

Study Design Phase | dose-escalation and [71[10]
expansion study

_ _ Advanced synovial sarcoma or

Patient Population o [7]
SMARCBI1-deficient tumors
Intravenous, twice weekly (5-

Dosing Regimens 80 mg) or once weekly (40-120  [7][11]
mg)

Maximum Tolerated Dose 40 mg twice weekly and 80 mg 7]

(MTD) once weekly

Dose-Limiting Toxicities (DLTs)  QTc prolongation and syncope  [7][11]
Dysgeusia (40%), dry mouth

Common Treatment-Related )

(29.1%), fatigue (27.3%), [7][11]

Adverse Events (Grade 1-2) ]
anemia (25.5%)

Extensive BRD9 degradation
] in tumor tissue,

Pharmacodynamics ] [7]
downregulation of cancer cell
proliferation gene sets
1 patient (2%) achieved a

o ] partial response; 8 patients
Preliminary Efficacy [71[11]

(15%) achieved stable disease

(2 lasting >6 months)

The clinical trial demonstrated that FHD-609 effectively degrades BRD9 in patient tumors and

shows preliminary signs of clinical activity.[7] However, the observed cardiac toxicity (QTc

prolongation) necessitates careful monitoring in future studies of BRD9 degraders.[7][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are
summaries of key experimental protocols employed in the study of BRD9 in synovial sarcoma.
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CRISPRICas9 Screening

A domain-focused CRISPR/Cas9 screen was utilized to identify functional dependencies in
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synovial sarcoma.

Lentiviral Production

Methodology:

 Library Design: A custom lentiviral SgRNA library is designed to target known functional
domains of chromatin regulatory proteins.

e Cell Culture and Transduction: Cas9-expressing synovial sarcoma cell lines are infected with
the sgRNA library at a low multiplicity of infection.

o Time-course Analysis: A baseline population of cells is collected at an early time point (e.g.,
day 3), and the remaining cells are cultured for an extended period (e.g., 15-21 days).

o Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both cell
populations. The sgRNA-encoding regions are amplified by PCR and sequenced using next-
generation sequencing.

» Data Analysis: The sequencing reads for each sgRNA are counted, and the log2 fold change
in abundance between the late and early time points is calculated. SQRNAs that are
significantly depleted over time represent essential genes or domains.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact within a cell.

Methodology:
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e Cell Lysis: Synovial sarcoma cells are lysed to release proteins while maintaining protein-
protein interactions.

e Immunoprecipitation: An antibody specific to a protein of interest (e.g., SS18-SSX or BRD9)
is added to the cell lysate and incubated to form an antibody-protein complex.

o Complex Capture: Protein A/G beads are added to bind to the antibody, thus capturing the
protein of interest and any associated proteins.

e Washing: The beads are washed to remove non-specifically bound proteins.

o Elution and Western Blotting: The protein complexes are eluted from the beads, separated
by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an
antibody against the suspected interacting protein (e.g., BRD9 or SS18-SSX) to confirm the
interaction.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

ChIP-seq is employed to identify the genome-wide binding sites of a protein of interest.

Reverse_Crosslinking
Library_Prep
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Methodology:

e Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.

o Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments.
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e Immunoprecipitation: An antibody specific to the target protein (e.g., BRD9) is used to
immunoprecipitate the protein-DNA complexes.

o DNA Purification: The cross-links are reversed, and the DNA is purified.

o Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing
library, which is then sequenced using a next-generation sequencing platform.

o Data Analysis: Sequencing reads are aligned to a reference genome, and regions of
significant enrichment (peaks) are identified, indicating the binding sites of the target protein.

Future Directions and Conclusion

BRD9 has been unequivocally established as a key vulnerability in synovial sarcoma. The
development of targeted BRD9 degraders represents a significant therapeutic advancement for
a patient population with limited treatment options. The initial clinical data for FHD-609 are
encouraging, demonstrating on-target activity and preliminary efficacy.

Future research should focus on several key areas:

e Optimizing BRD9 Degraders: The development of next-generation BRD9 degraders with
improved safety profiles, particularly regarding cardiac toxicity, is a high priority. Oral
bioavailability would also be a significant advantage.

o Combination Therapies: Investigating rational combination strategies to enhance the efficacy
of BRD9-targeted therapies and overcome potential resistance mechanisms is warranted.

» Biomarker Development: Identifying predictive biomarkers to select patients most likely to
respond to BRD9-targeted therapies will be crucial for clinical success.

» Understanding Resistance Mechanisms: Elucidating the mechanisms by which synovial
sarcoma cells may develop resistance to BRD9 degradation will inform the development of
more durable therapeutic strategies.

In conclusion, the targeting of BRD9 has opened a new and exciting chapter in the treatment of
synovial sarcoma. Continued research and clinical development in this area hold the promise
of delivering meaningful clinical benefits to patients with this challenging disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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